7-Chloro-2-[3-(morpholin-4-yl)propyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-CHLORO-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the chloro, morpholinyl, and nitrophenyl groups through various substitution and coupling reactions. Common reagents used in these reactions include chlorinating agents, morpholine, and nitrobenzene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques would ensure consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could produce a variety of substituted compounds.
Scientific Research Applications
7-CHLORO-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-CHLORO-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloropropyl)morpholine: Shares the morpholine and chloro groups but lacks the chromeno[2,3-c]pyrrole and nitrophenyl moieties.
4-Nitrophenyl derivatives: Compounds with the nitrophenyl group but different core structures.
Uniqueness
7-CHLORO-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of functional groups and the chromeno[2,3-c]pyrrole core. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H22ClN3O6 |
---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
7-chloro-2-(3-morpholin-4-ylpropyl)-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H22ClN3O6/c25-16-4-7-19-18(14-16)22(29)20-21(15-2-5-17(6-3-15)28(31)32)27(24(30)23(20)34-19)9-1-8-26-10-12-33-13-11-26/h2-7,14,21H,1,8-13H2 |
InChI Key |
NTKPEJLKHFJUTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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